molecular formula C15H11NO4S B12536515 2-(2-Methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1,3-benzothiazole-6-carboxylic acid CAS No. 664323-64-2

2-(2-Methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1,3-benzothiazole-6-carboxylic acid

Cat. No.: B12536515
CAS No.: 664323-64-2
M. Wt: 301.3 g/mol
InChI Key: NFHLQMZMNKOUCM-UHFFFAOYSA-N
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Description

2-(2-Methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1,3-benzothiazole-6-carboxylic acid is a complex organic compound with a unique structure that combines elements of benzothiazole and cyclohexadienone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1,3-benzothiazole-6-carboxylic acid typically involves multi-step organic reactions. The starting materials often include methoxy-substituted cyclohexadienone and benzothiazole derivatives. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. Purification steps, including crystallization and chromatography, are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1,3-benzothiazole-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of more saturated derivatives.

    Substitution: The methoxy and carboxylic acid groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce more saturated benzothiazole compounds.

Scientific Research Applications

2-(2-Methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1,3-benzothiazole-6-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1,3-benzothiazole-6-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to changes in biological pathways, making it useful for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1,3-benzothiazole-6-carboxylic acid
  • 2-(2-Methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1,3-benzothiazole-5-carboxylic acid

Uniqueness

The uniqueness of 2-(2-Methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1,3-benzothiazole-6-carboxylic acid lies in its specific substitution pattern and the resulting chemical properties. This makes it distinct from similar compounds and valuable for specific applications in research and industry.

Properties

CAS No.

664323-64-2

Molecular Formula

C15H11NO4S

Molecular Weight

301.3 g/mol

IUPAC Name

2-(2-hydroxy-6-methoxyphenyl)-1,3-benzothiazole-6-carboxylic acid

InChI

InChI=1S/C15H11NO4S/c1-20-11-4-2-3-10(17)13(11)14-16-9-6-5-8(15(18)19)7-12(9)21-14/h2-7,17H,1H3,(H,18,19)

InChI Key

NFHLQMZMNKOUCM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1C2=NC3=C(S2)C=C(C=C3)C(=O)O)O

Origin of Product

United States

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